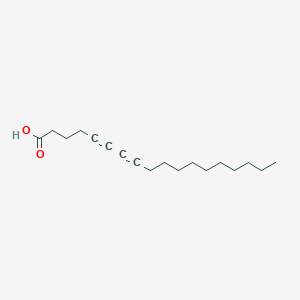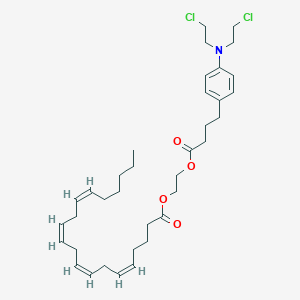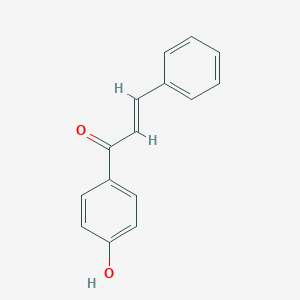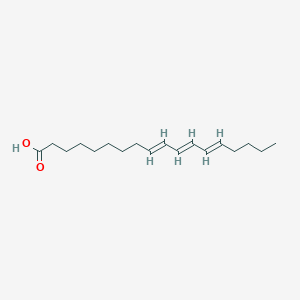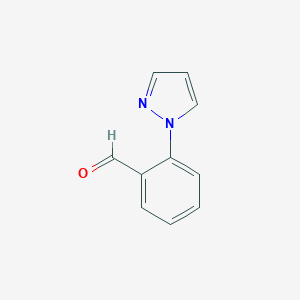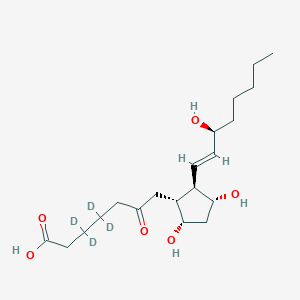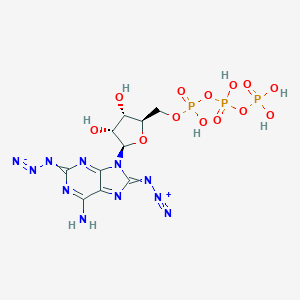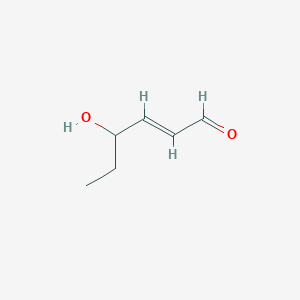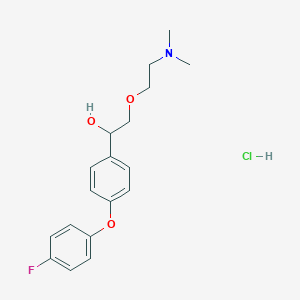![molecular formula C12H22FNO B163524 Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) CAS No. 136734-72-0](/img/structure/B163524.png)
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) is a chemical compound that belongs to the family of pyrrolidines. This compound has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) involves the inhibition of key enzymes involved in the regulation of neurotransmitter levels in the brain. This compound acts as a reversible inhibitor of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, thereby increasing the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain. This mechanism of action makes Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) a promising candidate for the treatment of several neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) are primarily due to its inhibitory activity against key enzymes involved in neurotransmitter regulation. This compound has been shown to increase the levels of acetylcholine, dopamine, and serotonin in the brain, leading to improved cognitive function, mood, and behavior. Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) has also been shown to exhibit antioxidant and anti-inflammatory properties, which may further contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) for lab experiments is its potent inhibitory activity against key enzymes involved in neurotransmitter regulation. This compound can be used to study the role of these enzymes in the pathogenesis of several neurological disorders and to develop new therapeutic strategies targeting these enzymes. However, the synthesis of this compound is a complex process and requires careful optimization of reaction conditions to achieve high yields and purity. Additionally, the use of this compound in lab experiments may be limited by its potential toxicity and side effects.
Orientations Futures
There are several future directions for the research and development of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI). One potential direction is the optimization of the synthesis method to achieve higher yields and purity. Another direction is the development of new derivatives of this compound with improved potency and selectivity against specific enzymes. Additionally, further studies are needed to investigate the potential therapeutic applications of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Méthodes De Synthèse
The synthesis of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) involves the reaction of 2-fluoro-3-methyl-1-oxopentane with 2,5-dimethylpyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The synthesis of this compound is a complex process and requires careful optimization of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) has several potential applications in scientific research. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitter levels in the brain and play a crucial role in the pathogenesis of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
Numéro CAS |
136734-72-0 |
|---|---|
Nom du produit |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI) |
Formule moléculaire |
C12H22FNO |
Poids moléculaire |
215.31 g/mol |
Nom IUPAC |
(2S,3R)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpentan-1-one |
InChI |
InChI=1S/C12H22FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h8-11H,5-7H2,1-4H3/t8-,9-,10-,11+/m1/s1 |
Clé InChI |
WJZJHPNNPHRHER-DBIOUOCHSA-N |
SMILES isomérique |
CC[C@@H](C)[C@@H](C(=O)N1[C@@H](CC[C@H]1C)C)F |
SMILES |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
SMILES canonique |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
Synonymes |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





